![molecular formula C29H33ClF3N5O2 B2447810 2-[(4-{4-[3-氯-5-(三氟甲基)吡啶-2-基]哌嗪-1-基}哌啶-1-基)甲基]喹啉-8-基 2-甲基丙酸酯 CAS No. 2097936-57-5](/img/structure/B2447810.png)

2-[(4-{4-[3-氯-5-(三氟甲基)吡啶-2-基]哌嗪-1-基}哌啶-1-基)甲基]喹啉-8-基 2-甲基丙酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

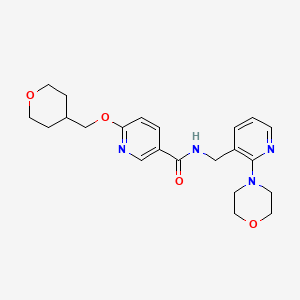

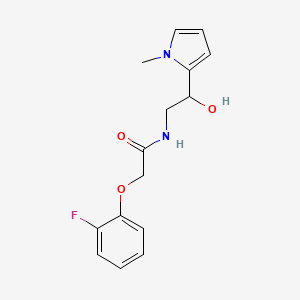

2-[(4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)methyl]quinolin-8-yl 2-methylpropanoate is a useful research compound. Its molecular formula is C29H33ClF3N5O2 and its molecular weight is 576.06. The purity is usually 95%.

BenchChem offers high-quality 2-[(4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)methyl]quinolin-8-yl 2-methylpropanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)methyl]quinolin-8-yl 2-methylpropanoate including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

合成与结构分析

该化合物及其衍生物已通过各种化学反应合成,旨在探索其化学性质和潜在应用。例如,基于三嗪的噻唑烷酮的合成证明了类似结构框架在生成具有潜在抗菌活性的化合物方面的多功能性 (Patel 等人,2012)。这些合成工作对于开发具有针对各种应用的更高功效和特异性的新化合物至关重要。

抗菌应用

一些衍生物已被评估其抗菌活性,揭示了这些化合物作为针对一系列微生物病原体的治疗剂的潜力。评估新型 s-三嗪衍生物对结核分枝杆菌的体外抗分枝杆菌活性是该研究方向的一个例子,突出了此类化合物的治疗潜力 (Patel 等人,2011)。这些研究有助于在抗生素耐药性不断上升的情况下持续寻找新的抗菌剂。

作为 DNA 检测荧光探针的潜力

该化合物的结构同系物已被探索其作为 DNA 检测荧光探针的潜力,强调了这些分子在生物技术应用中的多功能性。已完成用各种原子核取代的新型苯并咪唑并[1,2-a]喹啉的合成,展示了增强的荧光发射强度和作为 DNA 特异性荧光探针的潜在应用 (Perin 等人,2011)。此应用对于推进分子生物学研究和诊断技术至关重要。

作用机制

Target of Action

The primary target of this compound is the acetyl-CoA carboxylase (ACC) . ACC is a crucial enzyme in fatty acid metabolism, playing a pivotal role in the biosynthesis of long-chain fatty acids.

Mode of Action

The compound acts as an ACC inhibitor . It binds to the ACC enzyme, thereby inhibiting its activity. This inhibition disrupts the normal metabolic processes involving long-chain fatty acids, leading to a series of downstream effects.

Biochemical Pathways

The inhibition of ACC affects the fatty acid biosynthesis pathway . ACC catalyzes the carboxylation of acetyl-CoA to malonyl-CoA, the first and rate-limiting step in the biosynthesis of long-chain fatty acids. By inhibiting ACC, the compound reduces the production of malonyl-CoA, thereby decreasing the overall synthesis of long-chain fatty acids.

Pharmacokinetics

The compound is likely metabolized primarily in the liver, with metabolites excreted in both urine and feces .

Result of Action

The inhibition of fatty acid synthesis by the compound can lead to a variety of cellular effects. In particular, it can disrupt the integrity of cellular membranes, impair energy storage, and interfere with the synthesis of important signaling molecules. These effects can lead to the death of cells that are heavily dependent on fatty acid metabolism .

Action Environment

Environmental factors such as temperature, pH, and the presence of other substances can influence the action, efficacy, and stability of the compound. For example, extreme temperatures or pH levels might affect the compound’s stability or its ability to interact with the ACC enzyme. The presence of other substances might compete with the compound for binding to ACC, potentially reducing its efficacy .

属性

IUPAC Name |

[2-[[4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]piperidin-1-yl]methyl]quinolin-8-yl] 2-methylpropanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H33ClF3N5O2/c1-19(2)28(39)40-25-5-3-4-20-6-7-22(35-26(20)25)18-36-10-8-23(9-11-36)37-12-14-38(15-13-37)27-24(30)16-21(17-34-27)29(31,32)33/h3-7,16-17,19,23H,8-15,18H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSHJQMRAJLNKTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)OC1=CC=CC2=C1N=C(C=C2)CN3CCC(CC3)N4CCN(CC4)C5=C(C=C(C=N5)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H33ClF3N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

576.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)methyl]quinolin-8-yl 2-methylpropanoate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1-(2,2-difluoroethyl)-4-iodo-1H-pyrazol-3-yl]acetic acid](/img/structure/B2447731.png)

![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-isopropoxyphenyl)methanone](/img/structure/B2447732.png)

![1-methyl-3-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carbonyl)pyridin-2(1H)-one](/img/structure/B2447739.png)

![isopropyl 2-(7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamido)acetate](/img/structure/B2447741.png)

![2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenethylacetamide](/img/structure/B2447742.png)

![4-((3-nitrobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2447743.png)